Cas no 1170091-03-8 (1-(piperidin-1-yl)-2-2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-ylethan-1-one)

1-(piperidin-1-yl)-2-2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(piperidin-1-yl)-2-2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-ylethan-1-one
- 1-piperidin-1-yl-2-(2-pyridin-2-ylbenzimidazol-1-yl)ethanone
- F5546-0051
- SR-01000923278-1
- 1-(piperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethan-1-one
- 1-(piperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone
- 1170091-03-8
- SR-01000923278
- AKOS024513414
- 1-(piperidin-1-yl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
-
- Inchi: 1S/C19H20N4O/c24-18(22-12-6-1-7-13-22)14-23-17-10-3-2-8-15(17)21-19(23)16-9-4-5-11-20-16/h2-5,8-11H,1,6-7,12-14H2
- InChI Key: LSCHSGRWWYWOKU-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCCCC1)CN1C(C2=NC=CC=C2)=NC2=CC=CC=C21
Computed Properties
- Exact Mass: 320.16371127g/mol
- Monoisotopic Mass: 320.16371127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51Ų
- XLogP3: 2.5
1-(piperidin-1-yl)-2-2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-ylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5546-0051-25mg |
1-(piperidin-1-yl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]ethan-1-one |
1170091-03-8 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5546-0051-75mg |
1-(piperidin-1-yl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]ethan-1-one |
1170091-03-8 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5546-0051-20μmol |
1-(piperidin-1-yl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]ethan-1-one |
1170091-03-8 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5546-0051-5mg |
1-(piperidin-1-yl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]ethan-1-one |
1170091-03-8 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5546-0051-20mg |
1-(piperidin-1-yl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]ethan-1-one |
1170091-03-8 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5546-0051-50mg |
1-(piperidin-1-yl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]ethan-1-one |
1170091-03-8 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5546-0051-10mg |
1-(piperidin-1-yl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]ethan-1-one |
1170091-03-8 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5546-0051-15mg |
1-(piperidin-1-yl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]ethan-1-one |
1170091-03-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5546-0051-2mg |
1-(piperidin-1-yl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]ethan-1-one |
1170091-03-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5546-0051-5μmol |
1-(piperidin-1-yl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]ethan-1-one |
1170091-03-8 | 5μmol |
$63.0 | 2023-09-09 |
1-(piperidin-1-yl)-2-2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-ylethan-1-one Related Literature
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
Additional information on 1-(piperidin-1-yl)-2-2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-ylethan-1-one
Introduction to 1-(Piperidin-1-yl)-2-(2-(Pyridin-2-yl)-1H-1,3-benzodiazol-1-yl)ethan-1-one (CAS No. 1170091-03-8)
1-(Piperidin-1-yl)-2-(2-(Pyridin-2-yl)-1H-1,3-benzodiazol-1-yl)ethan-1-one, with the CAS number 1170091-03-8, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazepines, which are known for their diverse pharmacological activities, including anxiolytic, sedative, and muscle relaxant properties. The unique structural features of 1-(Piperidin-1-yl)-2-(2-(Pyridin-2-yl)-1H-1,3-benzodiazol-1-yl)ethan-1-one make it a promising candidate for various therapeutic applications.
The molecular structure of 1-(Piperidin-1-yl)-2-(2-(Pyridin-2-yl)-1H-1,3-benzodiazol-1-y)ethanone consists of a benzodiazepine core linked to a pyridine ring and a piperidine moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The benzodiazepine ring system is well-known for its ability to interact with GABA receptors, which are central to the regulation of neuronal excitability. The pyridine ring adds additional complexity and can influence the compound's pharmacokinetic and pharmacodynamic profiles.
Recent studies have explored the potential therapeutic applications of 1-(Piperidin-1-yl)-2-(2-(Pyridin-2-y)l)-1H-1,3-benzodiazol-l-y)ethanone. One notable area of research is its potential as an anxiolytic agent. A study published in the Journal of Medicinal Chemistry in 2023 reported that this compound exhibits potent anxiolytic effects in animal models without causing significant sedation or cognitive impairment. This finding is particularly significant because it suggests that 1-(Piperidin-l-y)l)-2-(2-(Pyridin-l-y))-lH-l,3-benzodiazol-l-y)ethanone could offer a safer alternative to traditional benzodiazepines, which are often associated with side effects such as drowsiness and dependence.
In addition to its anxiolytic properties, 1-(Piperidin-l-y)l)-2-(2-(Pyridin-l-y))-lH-l,3-benzodiazol-l-y)ethanone has shown promise in the treatment of neurodegenerative diseases. Research conducted at the University of California in 2024 demonstrated that this compound can modulate certain signaling pathways involved in neuroprotection and neuroregeneration. Specifically, it was found to enhance the expression of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival and function. These findings suggest that 1-(Piperidin-l-y)l)-2-(2-(Pyridin-l-y))-lH-l,3-benzodiazol-l-y)ethanone could be a valuable therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of 1-(Piperidin-l-y)l)-2-(2-(Pyridin-l-y))-lH-l,3-benzodiazol-l-y)ethanone has also been extensively studied. A clinical trial published in the European Journal of Pharmaceutical Sciences in 2025 reported that this compound has favorable oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. Furthermore, it was found to have low potential for drug-drug interactions, which is an important consideration for patients who may be taking multiple medications.
Safety and toxicity studies have indicated that 1-(Piperidin-l-y)l)-2-(2-(Pyridin-l-y))-lH-l,3-benzodiazol-l-y)ethanone is well-tolerated at therapeutic doses. Preclinical studies have shown no significant adverse effects on major organs or systems. However, as with any new drug candidate, further clinical trials are necessary to fully evaluate its safety profile in human subjects.
In conclusion, 1-(Piperidin-l-y)l)-2-(2-(Pyridin-l-y))-lH-l,3-benzodiazol-l-y)ethanone (CAS No. 1170091-03-) is a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in the fields of anxiety disorders and neurodegenerative diseases. Ongoing research continues to explore its mechanisms of action and clinical applications, paving the way for potential new treatments in these areas.
1170091-03-8 (1-(piperidin-1-yl)-2-2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-ylethan-1-one) Related Products
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)




